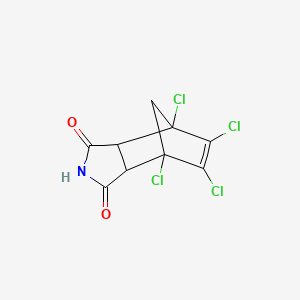![molecular formula C12H13F3 B14296571 Benzene, [4-(trifluoromethyl)-4-pentenyl]- CAS No. 112298-41-6](/img/structure/B14296571.png)
Benzene, [4-(trifluoromethyl)-4-pentenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [4-(trifluoromethyl)-4-pentenyl]- is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a pentenyl chain. This compound is part of a broader class of trifluoromethyl-substituted benzenes, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of trifluoromethyl-substituted benzenes often involves the free radical perchlorination of the methyl group followed by fluorine/chlorine exchange with anhydrous hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [4-(trifluoromethyl)-4-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions, such as the SNAr mechanism, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces methyl-substituted benzenes.
Substitution: Produces various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [4-(trifluoromethyl)-4-pentenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of dyestuffs, insulating fluids, herbicides, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of Benzene, [4-(trifluoromethyl)-4-pentenyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways by modifying the activity of key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-(trifluoromethyl)-
Comparison: Benzene, [4-(trifluoromethyl)-4-pentenyl]- is unique due to the presence of both a trifluoromethyl group and a pentenyl chain, which impart distinct chemical properties and reactivity. Compared to other trifluoromethyl-substituted benzenes, it offers a combination of stability and reactivity that is valuable in various applications.
This detailed article provides a comprehensive overview of Benzene, [4-(trifluoromethyl)-4-pentenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
112298-41-6 |
|---|---|
Molekularformel |
C12H13F3 |
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
4-(trifluoromethyl)pent-4-enylbenzene |
InChI |
InChI=1S/C12H13F3/c1-10(12(13,14)15)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |
InChI-Schlüssel |
UZTKAJAPODLXHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCC1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



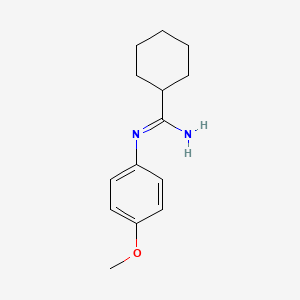
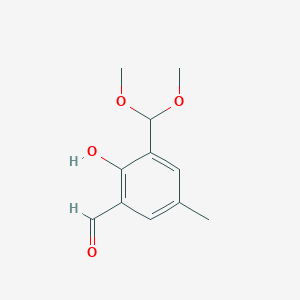
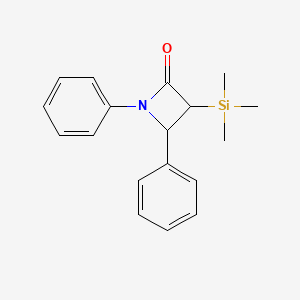
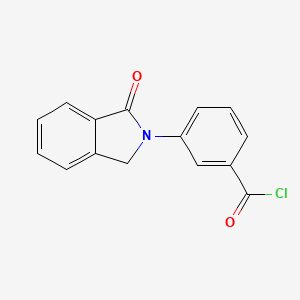

![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
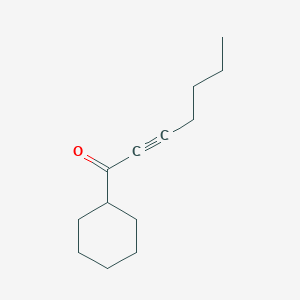
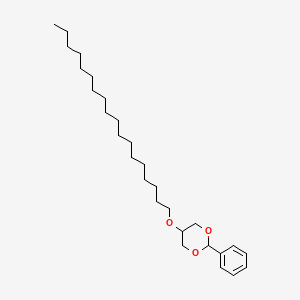

![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
